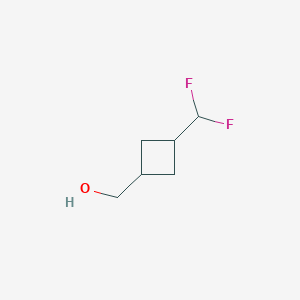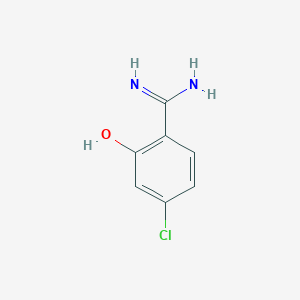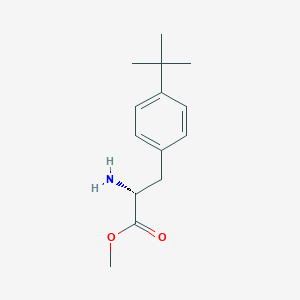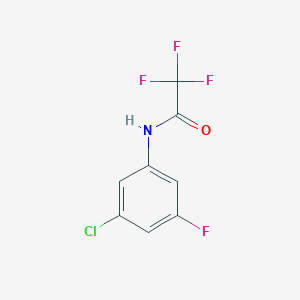
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloro-5-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-5-fluoroaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trifluoroacetamide group.
Major Products:
Substitution Reactions: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 3-chloro-5-fluoroaniline and trifluoroacetic acid.
Scientific Research Applications
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in various interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
- 3-chloro-5-fluorophenylboronic acid
- N-(3-chloro-5-fluorophenyl)-2-fluorobenzenemethanamine
- 5-[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino-1,3,4-thiadiazole-2-sulfonamide
Uniqueness: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4ClF4NO |
|---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4ClF4NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
InChI Key |
QWJQQZKZAIZFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
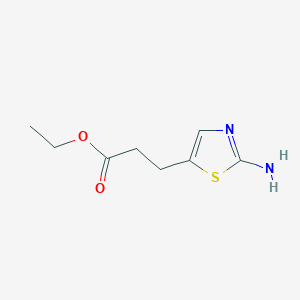


![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
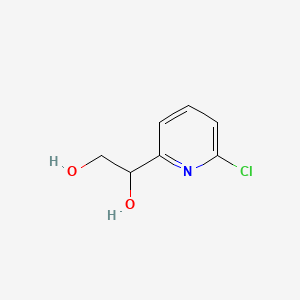
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
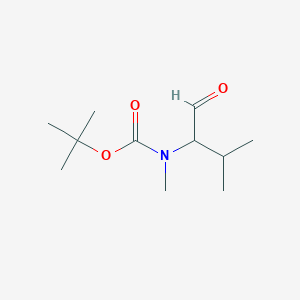
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
